molecular formula C10H12N2O2 B428152 3-(4-Toluidino)-1,3-oxazolidin-2-one

3-(4-Toluidino)-1,3-oxazolidin-2-one

Cat. No.: B428152
M. Wt: 192.21g/mol
InChI Key: QLMYXYRDWSAGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Toluidino)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted at the 3-position with a 4-toluidino group (a methyl-substituted aniline). This structural motif is analogous to pharmacologically active oxazolidinones, such as Linezolid and Sutezolid, which contain aromatic substituents critical for antibacterial activity .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21g/mol

IUPAC Name

3-(4-methylanilino)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-8-2-4-9(5-3-8)11-12-6-7-14-10(12)13/h2-5,11H,6-7H2,1H3

InChI Key

QLMYXYRDWSAGTP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NN2CCOC2=O

Canonical SMILES

CC1=CC=C(C=C1)NN2CCOC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

  • Structure: Substituted with a 4-aminophenyl group.
  • Synthesis: Catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using Au nanoclusters (Au-NCs/SCNPs) in water, achieving 89% yield after 20 hours .
  • Applications : Key intermediate in drugs like Rivaroxaban (anticoagulant) and Sutezolid (antibacterial) .
  • Key Differences: The amino group enhances polarity and hydrogen-bonding capacity compared to the toluidino group, affecting solubility and target interactions.

3-{[(5-Nitro-2-furyl)methylene]amino}-1,3-oxazolidin-2-one (Furazolidone)

  • Structure : Contains a nitro-furan substituent.
  • Synthesis : Regulatory filings (USDMF, JDMF) indicate GMP-compliant production .
  • Applications : Broad-spectrum antimicrobial agent.
  • Key Differences: The nitro group confers oxidative reactivity, increasing toxicity risks but enhancing antimicrobial potency.

3-[(4-Substituted) (2-Oxo-1,3-oxazolidin-3-yl)-phosphoryl]-1,3-oxazolidin-2-ones

  • Structure : Phosphorylated derivatives with variable substituents (e.g., heterocyclic or aliphatic groups) .
  • Synthesis : Two-step process involving bis-(2-oxo-oxazolidin-3-yl)-phosphonic chloride and amines.
  • Applications : Antimicrobial activity modulated by substituent hydrophobicity and electronic effects.
  • Key Differences: The phosphoryl group introduces steric bulk and acidity, unlike the planar toluidino group, which may limit membrane permeability.

(E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

  • Structure : Naphthyl and morpholinyl substituents .
  • Crystallography: Exhibits intramolecular N-H⋯O hydrogen bonds and C-H⋯π interactions, stabilizing the chair conformation of the oxazolidinone ring.

Physicochemical and Crystallographic Properties

  • Solubility: Amino and hydroxyl groups (e.g., in naphthyl derivatives) increase water solubility via hydrogen bonding, whereas toluidino’s methyl group may reduce it .
  • Stability : Intramolecular hydrogen bonds in crystal structures (e.g., N-H⋯O) enhance thermal stability .

Regulatory and Manufacturing Considerations

  • Furazolidone : Requires USDMF/JDMF compliance for nitro group handling and impurity control .
  • Catalytic Nanoreactors: Au-NCs/SCNPs offer eco-friendly synthesis routes, aligning with green chemistry trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.